molecular formula C14H13F2N3O2 B12244438 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea

Cat. No.: B12244438
M. Wt: 293.27 g/mol
InChI Key: JKWKUBKKWNEKPK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative of 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-phenylurea
  • 1-(2,6-Difluorophenyl)-3-(2,1-benzoxazol-3-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)urea

Uniqueness

1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea is unique due to the presence of both the difluorophenyl and tetrahydrobenzoxazole moieties, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H13F2N3O2

Molecular Weight

293.27 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)urea

InChI

InChI=1S/C14H13F2N3O2/c15-9-5-3-6-10(16)12(9)17-14(20)18-13-8-4-1-2-7-11(8)19-21-13/h3,5-6H,1-2,4,7H2,(H2,17,18,20)

InChI Key

JKWKUBKKWNEKPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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